6-Bromo-8-fluoroisoquinolin-3-amine Exhibits Low-Micromolar Inhibition of MAO-B with 53-Fold Selectivity Over MAO-A
The compound demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 2,690 nM (2.69 µM). In the same assay system, its activity against the MAO-A isoform is substantially lower, with an IC50 of 143,000 nM (143 µM). This yields a 53-fold selectivity window for MAO-B over MAO-A [1]. The baseline for a non-selective inhibitor would be an equipotent inhibition of both isoforms.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B: 2,690 nM (2.69 µM); MAO-A: 143,000 nM (143 µM) |
| Comparator Or Baseline | Baseline: Equipotent inhibition of MAO-A and MAO-B would show no selectivity window. |
| Quantified Difference | 53-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-B and MAO-A assessed by fluorometric measurement of kynuramine conversion to 4-hydroxyquinoline after 20 minutes. |
Why This Matters
This isoform selectivity profile is a critical differentiator for researchers investigating MAO-B's role in neurodegenerative diseases, as it helps mitigate off-target effects associated with MAO-A inhibition.
- [1] BindingDB. (2013). BDBM50389454 CHEMBL2062875. BindingDB Entry. View Source
